STAT6 SH2 Domain Binding Affinity Compared to Potent STAT6 Inhibitors
1-(3,4-Dichlorophenyl)cyclopropanamine demonstrates measurable binding affinity for the STAT6 SH2 domain with a Ki of 300 nM, as determined by fluorescence polarization (FP) assay [1]. This affinity is significantly weaker than optimized STAT6 inhibitors such as YM-341619 (IC50 = 0.70 nM), AS1810722 (IC50 = 1.9 nM), and AS1517499 (IC50 = 21 nM) [2], indicating that this compound is not a potent clinical candidate but rather a validated tool compound or starting point for SAR exploration. The measured Ki provides a quantitative benchmark for assessing modifications to the arylcyclopropylamine scaffold aimed at improving STAT6 engagement.
| Evidence Dimension | Binding affinity to STAT6 SH2 domain |
|---|---|
| Target Compound Data | Ki = 300 nM |
| Comparator Or Baseline | YM-341619 IC50 = 0.70 nM; AS1810722 IC50 = 1.9 nM; AS1517499 IC50 = 21 nM |
| Quantified Difference | Target compound affinity is approximately 15- to 430-fold weaker than potent STAT6 inhibitors |
| Conditions | FP assay; binding affinity to STAT6 SH2 domain (unknown origin) assessed as inhibition constant |
Why This Matters
This data confirms the compound engages the STAT6 SH2 domain, validating its use as a scaffold for developing STAT6-targeting probes or as a reference ligand in assay development.
- [1] BindingDB. (2024). BDBM50632174 (CHEMBL5430356): Binding affinity to STAT6 SH2 domain (Ki = 300 nM). View Source
- [2] MedChemExpress. (n.d.). STAT6 Inhibitors: YM-341619 (IC50 = 0.70 nM), AS1810722 (IC50 = 1.9 nM), AS1517499 (IC50 = 21 nM). View Source
